2,6-dibromo-N-methylaniline
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Overview
Description
2,6-Dibromo-N-methylaniline, also known as 2,6-dibromo-4-methylaniline, is an organic compound with the molecular formula C7H7Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-N-methylaniline can be synthesized through several methods. One common method involves the bromination of N-methylaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It undergoes Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Suzuki Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products
Substitution Reactions: The major products are derivatives where the bromine atoms are replaced by other functional groups.
Coupling Reactions: The major products are biaryl compounds, which are important intermediates in organic synthesis.
Scientific Research Applications
2,6-Dibromo-N-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dibromo-N-methylaniline depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atoms and the methyl group play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromoaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,6-Dibromo-4-methylaniline: Another name for 2,6-dibromo-N-methylaniline.
2,6-Dibromo-p-toluidine: Similar structure with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a methyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C7H7Br2N |
---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
2,6-dibromo-N-methylaniline |
InChI |
InChI=1S/C7H7Br2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 |
InChI Key |
NKPUTCKBJCIGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
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